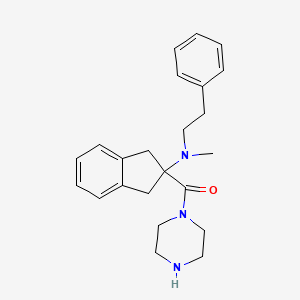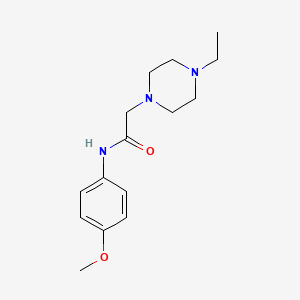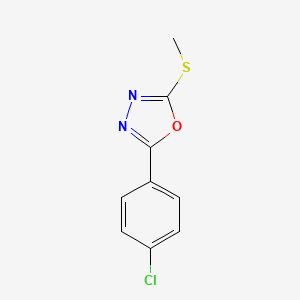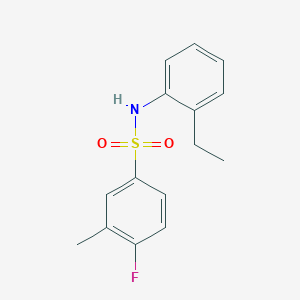![molecular formula C21H17NO2 B5488188 [(E)-1-phenylethylideneamino] 4-phenylbenzoate](/img/structure/B5488188.png)
[(E)-1-phenylethylideneamino] 4-phenylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-1-phenylethylideneamino] 4-phenylbenzoate is an organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-phenylethylideneamino] 4-phenylbenzoate typically involves the condensation of 1-phenylethylamine with 4-phenylbenzoic acid. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
[(E)-1-phenylethylideneamino] 4-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
[(E)-1-phenylethylideneamino] 4-phenylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [(E)-1-phenylethylideneamino] 4-phenylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
[(E)-1-phenylethylideneamino] 4-phenylbenzoate can be compared with similar compounds such as:
[(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate]: This compound also features aromatic rings and ester functional groups but has different substituents, leading to distinct properties and applications.
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms.
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties.
Properties
IUPAC Name |
[(E)-1-phenylethylideneamino] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-16(17-8-4-2-5-9-17)22-24-21(23)20-14-12-19(13-15-20)18-10-6-3-7-11-18/h2-15H,1H3/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGLPQFASYCBAE-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-fluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5488123.png)

![5-[(4-ethoxyphenyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5488146.png)
![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide](/img/structure/B5488148.png)
![2-[N-(allyloxy)butanimidoyl]-3-amino-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5488153.png)
![N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide](/img/structure/B5488157.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-6-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B5488164.png)


![6-(2,4-DIFLUOROPHENYL)-3-METHYL-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE](/img/structure/B5488191.png)

![5-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-butyl-2-furamide](/img/structure/B5488194.png)
![N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5488206.png)
